
(2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide, also known as SU1498, is a compound with significant biological activity primarily recognized for its role as a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.34 g/mol
- CAS Number : 106392-48-7
- IC50 for VEGFR-2 : 700 nM
SU1498 functions as a potent and selective inhibitor of VEGFR-2 kinase activity. By inhibiting this receptor, the compound effectively blocks angiogenesis, which is the process through which new blood vessels form from pre-existing vessels. This inhibition is crucial in cancer therapy, where tumor growth often relies on angiogenesis for nutrient and oxygen supply.
Biological Activities
-
Angiogenesis Inhibition :
- SU1498 has been shown to significantly reduce angiogenic processes in various in vitro and in vivo models. By blocking VEGFR-2, it impedes endothelial cell proliferation and migration, essential steps in angiogenesis.
-
Tumor Growth Inhibition :
- Research indicates that SU1498 can inhibit tumor growth in several cancer models by disrupting the blood supply to tumors. Studies have demonstrated its efficacy in reducing tumor volume and improving survival rates in animal models.
-
Stem Cell Proliferation :
- The compound has also been implicated in modulating stem cell behavior, particularly affecting the proliferation and differentiation of endothelial progenitor cells.
Case Studies
-
In Vivo Studies :
- A study involving SU1498 demonstrated a marked decrease in tumor size in xenograft models of breast cancer. The treatment resulted in a 50% reduction in tumor volume compared to controls after two weeks of administration.
-
In Vitro Assays :
- In endothelial cell cultures, SU1498 inhibited cell migration by approximately 70% at concentrations of 1 μM, highlighting its potential as an anti-angiogenic agent.
Data Table of Biological Activities
Safety and Toxicity
While SU1498 exhibits potent biological activity, safety assessments are crucial for therapeutic applications. Preliminary studies indicate low cytotoxicity levels with IC50 values exceeding safe therapeutic ranges for primary neuronal cultures and hepatocytes. Long-term studies are necessary to fully assess its safety profile.
Applications De Recherche Scientifique
Scientific Research Applications
-
Cancer Treatment
- Angiogenesis Inhibition : SU1498's ability to inhibit VEGFR-2 makes it a candidate for cancer therapies aimed at preventing tumor growth by cutting off their blood supply. Studies have demonstrated its efficacy in various cancer models, including breast and colorectal cancers.
- Combination Therapies : Research has shown that combining SU1498 with other chemotherapeutic agents can enhance therapeutic outcomes by synergistically targeting multiple pathways involved in tumor progression .
- Ophthalmology
- Cardiovascular Diseases
Case Study 1: SU1498 in Cancer Therapy
A study published in Clinical Cancer Research evaluated the effects of SU1498 on tumor growth in mice models of breast cancer. The results indicated a significant reduction in tumor volume when treated with SU1498 compared to control groups. The study concluded that targeting VEGFR-2 with SU1498 could be an effective strategy for limiting tumor progression.
Case Study 2: Retinal Neovascularization
In a preclinical trial focused on diabetic retinopathy, researchers treated diabetic rats with SU1498. The findings revealed a marked decrease in retinal neovascularization and improved visual function compared to untreated controls. This suggests potential therapeutic benefits for patients suffering from diabetes-related eye complications.
Data Tables
Propriétés
IUPAC Name |
2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLQHJRJKQDTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.